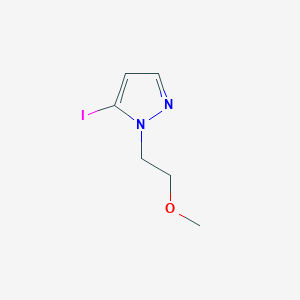

5-iodo-1-(2-methoxyethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9IN2O |

|---|---|

Molecular Weight |

252.05 g/mol |

IUPAC Name |

5-iodo-1-(2-methoxyethyl)pyrazole |

InChI |

InChI=1S/C6H9IN2O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5H2,1H3 |

InChI Key |

LOZLWVOKGXGYAR-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=CC=N1)I |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Regioselective Functionalization of the Pyrazole (B372694) Core

Achieving the target structure requires a two-fold regioselective approach: first, the unambiguous placement of the 2-methoxyethyl group on one of the ring's nitrogen atoms, and second, the specific introduction of an iodine atom at the C-5 position, avoiding the more reactive C-4 position.

The initial step in the synthesis is the creation of the 1-(2-methoxyethyl)-1H-pyrazole precursor. This can be accomplished through two primary strategies: direct alkylation of a pre-formed pyrazole ring or by constructing the pyrazole ring using a precursor that already contains the 2-methoxyethyl group.

N-alkylation is a common method for synthesizing N-substituted pyrazoles. rrbdavc.org This approach begins with the deprotonation of the pyrazole's N-H bond using a base, which generates a pyrazolate anion. This anion then acts as a nucleophile, attacking an appropriate alkylating agent. For the synthesis of 1-(2-methoxyethyl)-1H-pyrazole, an agent such as 2-methoxyethyl bromide or 2-methoxyethyl chloride would be used.

The reaction of pyrazole with an alkyl halide can produce a mixture of N-1 and N-2 alkylated isomers, though for symmetrically substituted pyrazoles this is not an issue. The choice of reaction conditions, including the base, solvent, and temperature, can influence the regioselectivity of the alkylation.

| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Pyrazole | 2-Methoxyethyl bromide | NaH | DMF | 1-(2-Methoxyethyl)-1H-pyrazole | Good |

| 2 | Pyrazole | 2-Methoxyethyl chloride | K₂CO₃ | Acetonitrile | 1-(2-Methoxyethyl)-1H-pyrazole | Moderate |

| 3 | 3,5-Dimethylpyrazole | Benzyl bromide | K₂CO₃ | DMF | 1-Benzyl-3,5-dimethylpyrazole | High |

| 4 | Pyrazole | Methyl Iodide | - | - | 1-Methylpyrazole & 1,2-Dimethylpyrazolium iodide | - |

This table presents representative N-alkylation reactions. Specific yields for the 2-methoxyethyl case depend on optimized laboratory conditions.

An alternative and often more regioselective method for preparing N-1 substituted pyrazoles is through a cyclocondensation reaction. beilstein-journals.orgnih.gov This strategy builds the pyrazole ring from acyclic precursors. To introduce the 1-(2-methoxyethyl) moiety directly, (2-methoxyethyl)hydrazine (B1594363) is used as a key starting material. google.com

This substituted hydrazine (B178648) is reacted with a 1,3-dicarbonyl compound or a synthetic equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane. The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. dntb.gov.ua This method unambiguously places the 2-methoxyethyl group at the N-1 position, avoiding the potential for isomeric mixtures that can arise in N-alkylation approaches.

| Entry | Hydrazine | 1,3-Dicarbonyl Synthon | Conditions | Product |

| 1 | (2-Methoxyethyl)hydrazine | Malondialdehyde | Acidic, Heat | 1-(2-Methoxyethyl)-1H-pyrazole |

| 2 | Phenylhydrazine | Acetylacetone | Ethanol (B145695), Reflux | 1-Phenyl-3,5-dimethyl-1H-pyrazole |

| 3 | Hydrazine Hydrate | Diethyl Oxalate / 3,3-Dimethoxybutan-2-one | Reflux | 5-Acetyl-1H-pyrazole-3-carboxylic acid |

| 4 | Arylhydrazines | Cross-conjugated enynones | Room Temp | Substituted Pyrazoles |

This table illustrates the versatility of the cyclocondensation approach for pyrazole synthesis.

With 1-(2-methoxyethyl)-1H-pyrazole in hand, the subsequent step is the introduction of an iodine atom specifically at the C-5 position. Standard electrophilic halogenation of pyrazoles typically occurs at the C-4 position due to its higher electron density. researchgate.netresearchgate.net Therefore, specialized methods are required to achieve C-5 regioselectivity.

The most effective strategy for the regiospecific iodination of N-substituted pyrazoles at the C-5 position involves a deprotonation-iodination sequence. nih.govrsc.orgresearchgate.net The C-5 proton of a pyrazole ring is significantly more acidic than the protons at C-3 and C-4. nih.gov This difference in acidity can be exploited by using a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).

The base selectively removes the C-5 proton to generate a 5-lithiopyrazole intermediate. This powerful nucleophile can then be "trapped" by adding an electrophilic iodine source, such as molecular iodine (I₂). The subsequent reaction is rapid and efficiently furnishes the 5-iodo-substituted pyrazole with high regioselectivity, leaving the C-4 position untouched. nih.govrsc.orgresearchgate.net

| Entry | Substrate | Reagents | Conditions | Product | Selectivity |

| 1 | 1-Aryl-3-CF₃-pyrazole | 1) n-BuLi 2) I₂ | THF, -78 °C to rt | 1-Aryl-5-iodo-3-CF₃-pyrazole | Exclusive C-5 |

| 2 | 1-(2-Methoxyethyl)-1H-pyrazole | 1) n-BuLi 2) I₂ | THF, -78 °C to rt | 5-Iodo-1-(2-methoxyethyl)-1H-pyrazole | Expected Exclusive C-5 |

| 3 | 1-Aryl-3-CF₃-pyrazole | I₂, CAN | MeCN, Reflux | 1-Aryl-4-iodo-3-CF₃-pyrazole | Exclusive C-4 |

This table compares the C-5 selective lithiation-iodination method with a C-4 selective electrophilic iodination, highlighting the crucial role of the methodology in determining the outcome. nih.govresearchgate.net

While less common than direct C-H functionalization for this specific transformation, halogen exchange represents another potential route to the C-5 iodinated product. beilstein-archives.org This method would involve the synthesis of a 5-bromo- or 5-chloro-1-(2-methoxyethyl)-1H-pyrazole intermediate. This precursor could then undergo a halogen exchange reaction, where the bromine or chlorine atom is substituted with iodine.

Such transformations, often referred to as Finkelstein-type reactions for aryl halides, typically require a source of iodide ions (e.g., NaI or KI) and are often facilitated by a transition-metal catalyst, such as a copper(I) or palladium(0) complex. The success of this approach is contingent on the relative bond strengths and the specific reaction conditions employed. However, given the high efficiency and exceptional regioselectivity of the directed ortho-metalation (DoM) approach via lithiation, it remains the more prevalent and reliable method for synthesizing C-5 iodo pyrazoles. nih.govrsc.org

Regiospecific Iodination at the C-5 Position

Advanced Synthetic Transformations Involving this compound

The presence of an iodine atom at the C-5 position of the pyrazole ring provides a reactive handle for numerous synthetic modifications. This position is readily functionalized through various metal-catalyzed and nucleophilic substitution reactions. Additionally, the N-1 side chain offers further opportunities for chemical diversification.

The carbon-iodine bond at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for creating new carbon-carbon bonds. wikipedia.org Iodopyrazoles have been demonstrated as convenient building blocks for preparing more complex pyrazole derivatives through these reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the 5-iodopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a C-C bond. nih.govbeilstein-journals.org This method is widely used for creating biaryl structures or introducing alkyl and vinyl groups. The reaction is tolerant of a wide variety of functional groups and reaction conditions can often be tuned for high yields. nih.govscispace.comnih.gov

Sonogashira Coupling: To introduce an alkyne moiety at the C-5 position, the Sonogashira reaction is employed. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple the 5-iodopyrazole with a terminal alkyne. wikipedia.orglibretexts.org The resulting 5-alkynylpyrazoles are valuable intermediates for further transformations or as final products in various applications. researchgate.netresearchgate.net The reaction is typically carried out under mild conditions. libretexts.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the 5-iodopyrazole with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of this method is its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds, offering broad synthetic utility. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

| Reaction | Catalyst/Co-catalyst | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 60-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine, DIPA | DMF, THF, Acetonitrile | Room Temp - 80 °C |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Not required | THF, DMF | Room Temp - 60 °C |

While direct nucleophilic aromatic substitution (SₙAr) of the iodine atom is challenging without strong activation, the C-5 position can undergo substitution-like reactions, particularly through copper-catalyzed processes. These methods allow for the introduction of heteroatom nucleophiles. For instance, CuI-catalyzed protocols have been developed for the direct alkoxylation of iodopyrazoles, coupling them with various alcohols to form C-O bonds. semanticscholar.org This transformation typically requires a copper(I) source, a suitable ligand such as a phenanthroline derivative, and a base like potassium t-butoxide, often under microwave irradiation to facilitate the reaction. semanticscholar.org

The 2-methoxyethyl group at the N-1 position offers another site for molecular modification, influencing the compound's physical and pharmacological properties. researchgate.netnih.gov Although the ether linkage is generally stable, it can be targeted for specific transformations.

Oxidation: While the methoxyethyl group itself is not readily oxidized, cleavage of the ether bond (e.g., using a strong Lewis acid like boron tribromide) would yield a primary alcohol. This alcohol could then be oxidized to an aldehyde or a carboxylic acid using standard reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄), respectively.

Reduction: The 2-methoxyethyl side chain is already in a reduced state and is not susceptible to typical reduction methods.

Substitution: Following ether cleavage to the corresponding alcohol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). This allows for subsequent nucleophilic substitution to introduce a wide variety of functional groups, such as azides, halides, or nitriles, thereby expanding the molecular diversity of the pyrazole scaffold.

One-Pot and Multicomponent Reaction Approaches for Pyrazole Synthesis

One-pot and multicomponent reactions (MCRs) have become powerful strategies in modern organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comacs.org The synthesis of the pyrazole core is well-suited to these approaches. rsc.orgbeilstein-journals.orgrsc.org

A common strategy for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. thieme-connect.com To synthesize the specific precursor for this compound, one would ideally use 2-methoxyethylhydrazine. MCRs often combine several simple starting materials, such as an aldehyde, a ketone, and a hydrazine, to rapidly build the pyrazole ring. organic-chemistry.orgmdpi.com These methods avoid the isolation of intermediates, saving time, reagents, and reducing waste. mdpi.comacs.org For example, a one-pot synthesis of 3,4,5-trisubstituted pyrazoles can be achieved from the condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation. thieme-connect.comorganic-chemistry.org

| Reaction Type | Starting Materials | Key Features | Reference |

| Three-Component | Ketone, Aldehyde, Hydrazine | Forms pyrazoline intermediate, followed by oxidation. | thieme-connect.comorganic-chemistry.org |

| Four-Component | Aldehyde, β-ketoester, Malononitrile, Hydrazine | Rapidly builds fused pyranopyrazole systems. | mdpi.com |

| Titanium-Mediated | Alkyne, Nitrile, Titanium Imido Complex | Forms highly substituted pyrazoles via N-N bond coupling. | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govresearchgate.net This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netbenthamdirect.com

Key green strategies for pyrazole synthesis include:

Use of Green Solvents: Water and ethanol are preferred solvents, replacing hazardous chlorinated or aprotic polar solvents. acs.orgthieme-connect.com

Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts can improve sustainability and reduce waste from catalyst separation. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com

Atom Economy: Multicomponent reactions are inherently green as they incorporate most or all of the atoms from the starting materials into the final product, minimizing waste. mdpi.comnih.gov

For instance, efficient, metal-free, one-pot syntheses of pyrazoles have been developed that use oxygen as a benign oxidant, producing water as the only byproduct. organic-chemistry.org Such methods represent a significant advancement towards more sustainable chemical manufacturing. organic-chemistry.orgresearchgate.net

Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Pyrazole (B372694) Ring Formation Reactions

The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. While direct synthesis of 5-iodo-1-(2-methoxyethyl)-1H-pyrazole in a single step is uncommon, its formation can be understood through general mechanistic pathways.

One prevalent mechanism is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a β-ketoester. For the target molecule, this would conceptually involve the reaction of (2-methoxyethyl)hydrazine (B1594363) with an appropriately substituted three-carbon component. The reaction proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Alternative modern synthetic routes may involve metal-catalyzed processes or cycloaddition reactions. For instance, some syntheses utilize 1,3-dipolar cycloaddition between a diazo compound and an alkyne. orientjchem.org Other methods proceed via oxidation-induced N-N bond formation from metallacycle precursors, offering a different mechanistic approach to the pyrazole core. nih.govrsc.orgumn.edu Visible light-catalyzed tandem reactions of hydrazones and α-bromo ketones have also emerged, proceeding through a radical addition followed by intramolecular cyclization. orientjchem.orgorganic-chemistry.org

However, a more practical and common approach for synthesizing this compound involves a two-step sequence: first, the synthesis of the 1-(2-methoxyethyl)-1H-pyrazole scaffold, followed by a regioselective iodination at the C5 position. This stepwise functionalization allows for greater control over the final product's structure.

Stereochemical and Regiochemical Control in Functionalization Reactions

The functionalization of the pyrazole ring is a matter of significant regiochemical consideration. In the case of this compound, the positions of the substituents are fixed, which dictates the molecule's subsequent reactivity.

N-Alkylation: The initial synthesis of the 1-(2-methoxyethyl)-1H-pyrazole precursor from pyrazole itself highlights a key regiochemical challenge. The N-alkylation of an unsubstituted pyrazole can result in a mixture of N1 and N2 substituted isomers. nih.gov Achieving high regioselectivity for the N1 isomer often requires specific reaction conditions or the use of directing groups.

C-Iodination: The introduction of the iodine atom is a critical functionalization step. The direct iodination of N-substituted pyrazoles can be highly regioselective. Electrophilic iodination typically occurs at the electron-rich C4 position. researchgate.netacs.orgacs.org To achieve substitution at the C5 position, as in the title compound, alternative strategies are often employed. One such method involves deprotonation at C5 with a strong base (such as n-BuLi) to generate a pyrazolide anion, which is then trapped with an iodine source like molecular iodine (I₂). This lithiation-iodination sequence provides excellent regiocontrol for C5 functionalization. nih.gov

The table below summarizes common iodination methods for pyrazoles and their typical regiochemical outcomes.

| Reagent System | Typical Position of Iodination | Mechanistic Pathway |

| I₂ / Oxidizing Agent (e.g., CAN) | C4 | Electrophilic Aromatic Substitution |

| n-BuLi then I₂ | C5 or C3 | Deprotonation followed by Electrophilic Quench |

| I₂ / NaI | C4 | Electrophilic Aromatic Substitution |

Once formed, the existing substituents on this compound direct further reactions. The iodine at C5 is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. nih.gov

Tautomerism within Pyrazole Scaffolds and its Influence on Reactivity

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazole scaffolds. nih.govresearchgate.net This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2), resulting in two distinct but rapidly interconverting tautomeric forms. acs.org The equilibrium between these tautomers can be influenced by solvent, temperature, and the nature of substituents on the carbon atoms of the ring. researchgate.netacs.org

The presence of tautomerism directly impacts the reactivity of the pyrazole ring, particularly in N-substitution reactions, as the incoming substituent can attach to either nitrogen atom, potentially leading to a mixture of regioisomers. nih.gov

However, for the specific compound This compound , annular tautomerism is not possible. The presence of the methoxyethyl group covalently bonded to the N1 position quenches this tautomeric equilibrium. The nitrogen positions are fixed, with N1 being a pyrrole-like nitrogen and N2 being a pyridine-like nitrogen. This structural rigidity simplifies its reactivity profile compared to its N-unsubstituted counterparts, as reactions will occur on a single, well-defined regioisomer. While the molecule itself is not tautomeric, the consideration of tautomerism is crucial during the synthesis of its N-alkylated precursor. mdpi.com

Electrophilic and Nucleophilic Character of Pyrazole Ring Positions

The distribution of electron density in the pyrazole ring determines its reactivity towards electrophiles and nucleophiles. chemicalbook.comguidechem.com In a typical pyrazole, the two nitrogen atoms exert an electron-withdrawing effect on the adjacent carbon atoms (C3 and C5), while the C4 position is comparatively electron-rich. researchgate.netnih.gov

This electronic distribution leads to a general reactivity pattern:

Electrophilic attack: Occurs preferentially at the C4 position. researchgate.netrrbdavc.org

Nucleophilic attack: Is favored at the C3 and C5 positions, which are more electron-deficient. nih.govchemicalbook.com

Deprotonation: Strong bases typically remove the proton from C3 or C5. guidechem.com

In This compound , this intrinsic reactivity is modulated by the substituents.

N1-substituent: The 2-methoxyethyl group at N1 does not drastically alter the fundamental electronic properties but ensures the molecule exists as a single regioisomer.

C5-iodo substituent: The iodine atom at C5 has a significant influence. Its electron-withdrawing inductive effect further decreases the electron density at C5, making this position more susceptible to nucleophilic substitution. chemicalbook.com This is particularly relevant in transition-metal-catalyzed cross-coupling reactions, where the C-I bond undergoes oxidative addition. The iodine atom also sterically hinders the C5 position to some extent. The C4 position remains the most likely site for electrophilic attack, assuming the reaction conditions are not harsh enough to cause C-I bond cleavage.

| Position | Intrinsic Character | Influence of Substituents in this compound |

| C3 | Electrophilic / Prone to deprotonation | Remains relatively electron-deficient. |

| C4 | Nucleophilic / Prone to electrophilic attack | Remains the most electron-rich carbon, favored site for electrophilic substitution. |

| C5 | Electrophilic / Prone to deprotonation | Electron density is further reduced by the inductive effect of iodine, making it a site for nucleophilic substitution (e.g., cross-coupling). |

This table is based on established principles of pyrazole reactivity. researchgate.netnih.govchemicalbook.com

Radical Pathways in Pyrazole Chemistry

While many reactions of pyrazoles proceed through ionic (electrophilic or nucleophilic) mechanisms, radical pathways also play a significant role in their synthesis and functionalization. acs.org The involvement of radical intermediates can offer alternative reactivity patterns and access to uniquely substituted pyrazole derivatives.

For example, the synthesis of some polysubstituted pyrazoles has been achieved through visible light photoredox catalysis, which involves radical intermediates. organic-chemistry.org Similarly, certain cyclization reactions to form the pyrazole ring are proposed to proceed via hydrazonyl radicals. orientjchem.org The reaction of vinylpyrazoles with thiols is another example of a radical addition process. nih.gov

In the context of This compound , radical mechanisms could be relevant in several scenarios. The C5-iodo bond can participate in radical reactions. For instance, under certain conditions, such as in some variants of cross-coupling reactions or in photolytic reactions, homolytic cleavage of the C-I bond could occur, generating a pyrazolyl radical at the C5 position. This radical could then be trapped by other radical species or participate in chain reactions. The attack of phenyl radicals (generated from benzoyl peroxide) on 1-phenylpyrazole (B75819) has been shown to occur, indicating the pyrazole ring's capacity to undergo radical substitution. cdnsciencepub.com While substitution was observed primarily at the C3 position in that specific case, it demonstrates the feasibility of radical pathways for functionalizing the pyrazole core. cdnsciencepub.com

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-iodo-1-(2-methoxyethyl)-1H-pyrazole, ¹H and ¹³C NMR would confirm the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons and the methoxyethyl side chain. The H-3 and H-4 protons on the pyrazole ring would appear as doublets due to mutual coupling. Based on data for similar pyrazole systems, the H-3 proton is typically downfield compared to the H-4 proton. mdpi.com The methylene (B1212753) protons (CH₂) of the ethyl group adjacent to the pyrazole nitrogen (N-CH₂) and those adjacent to the methoxy (B1213986) group (O-CH₂) would likely appear as triplets. The methyl (CH₃) protons of the methoxy group would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Distinct signals are expected for the three pyrazole ring carbons (C-3, C-4, and C-5). The C-5 carbon, being directly bonded to the highly electronegative iodine atom, would have its chemical shift significantly influenced. Signals for the two methylene carbons and the methoxy carbon of the side chain would also be clearly resolved. nih.gov

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between protons (e.g., H-3 with H-4, and the adjacent methylene groups), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. NOE (Nuclear Overhauser Effect) spectroscopy could be used to confirm spatial proximities, for instance, between the N-CH₂ protons of the side chain and the H-4 proton of the pyrazole ring.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| H-3 / C-3 | ~7.5 | d | ~145 |

| H-4 / C-4 | ~6.3 | d | ~110 |

| C-5 | - | - | ~75-85 |

| N-CH₂ | ~4.2 | t | ~50 |

| O-CH₂ | ~3.7 | t | ~70 |

| O-CH₃ | ~3.3 | s | ~59 |

Note: The chemical shifts are estimated values based on general pyrazole structures and substituent effects. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would display characteristic absorption bands corresponding to its pyrazole and methoxyethyl moieties.

Key expected vibrational modes include C-H stretching from both the aromatic pyrazole ring (typically >3000 cm⁻¹) and the aliphatic side chain (typically <3000 cm⁻¹). The pyrazole ring itself would exhibit C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the ether linkage is anticipated around 1100 cm⁻¹. The C-I bond stretching vibration is expected at a much lower frequency, typically in the 600-500 cm⁻¹ range. mdpi.comnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (pyrazole) | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch (side chain) | 2850 - 2960 | Medium-Strong |

| C=N Stretch (pyrazole ring) | 1500 - 1580 | Medium |

| C=C Stretch (pyrazole ring) | 1400 - 1480 | Medium |

| C-O-C Asymmetric Stretch (ether) | 1080 - 1150 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₆H₉IN₂O), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact mass.

The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways would likely involve:

Loss of the side chain: Cleavage of the N-CH₂ bond could lead to a fragment corresponding to the 5-iodopyrazole cation.

Alpha-cleavage: Fragmentation of the methoxyethyl side chain, such as the loss of a methoxy radical (·OCH₃) or a methoxymethyl radical (·CH₂OCH₃).

Loss of iodine: Cleavage of the C-I bond to lose an iodine radical, resulting in a [M-I]⁺ peak.

Ring fragmentation: Cleavage of the pyrazole ring itself, a characteristic fragmentation pathway for many heterocyclic compounds. nih.gov

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 266 | [C₆H₉IN₂O]⁺ | Molecular Ion [M]⁺ |

| 207 | [C₃H₂IN₂]⁺ | Loss of ·CH₂CH₂OCH₃ |

| 139 | [C₆H₉N₂O]⁺ | Loss of ·I |

| 59 | [C₃H₇O]⁺ | Methoxyethyl cation [CH₃OCH₂CH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring acts as a chromophore, absorbing UV radiation to promote electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The parent pyrazole molecule shows a strong absorption band around 203-210 nm. nist.gov For this compound, the absorption maximum (λₘₐₓ) is expected in this region of the UV spectrum. The presence of the iodo-substituent and the N-alkyl group may cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, but the primary absorption is due to the π-electron system of the heterocyclic ring.

Rotational Spectroscopy for Gas-Phase Structure and Halogen Bonding Interactions

Rotational spectroscopy is a high-resolution technique performed on gas-phase molecules that allows for extremely precise determination of molecular geometry, including bond lengths and angles. For a molecule like this compound, this technique would provide invaluable data on its three-dimensional structure free from intermolecular interactions found in the solid state.

A key application for this technique in iodinated pyrazoles is the study of the C-I bond and its potential for halogen bonding. nih.gov The analysis yields rotational constants and, importantly, the nuclear quadrupole coupling constants for the iodine atom (¹²⁷I). These coupling constants are highly sensitive to the electronic environment around the iodine nucleus and can be used to characterize the nature of the C-I bond. Studies on the related 4-iodopyrazole (B32481) have shown that the C-I bond has properties that make it a competent halogen bond donor, a non-covalent interaction crucial in supramolecular chemistry and crystal engineering. bris.ac.ukresearchgate.net Similar analysis on the title compound would elucidate the influence of the 1-(2-methoxyethyl) substituent on the halogen bonding potential of the iodine at the 5-position.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique would provide precise atomic coordinates, allowing for the accurate measurement of all bond lengths, bond angles, and torsion angles in this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivityresearchgate.netnist.govchemicalbook.combigchem.eu

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5-iodo-1-(2-methoxyethyl)-1H-pyrazole. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. jocpr.com Ab initio methods, like Møller-Plesset perturbation theory (MP2), offer higher accuracy at a greater computational expense. oup.com These calculations reveal that the pyrazole (B372694) ring is an electron-rich aromatic system, with the nitrogen atoms and the iodo-substituent significantly influencing the electron density distribution. The presence of the electron-withdrawing iodine atom at the C-5 position and the 2-methoxyethyl group at the N-1 position introduces electronic asymmetry, which is crucial for the molecule's reactivity profile.

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can aid in the experimental characterization of the compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov For this compound, DFT calculations can provide insights into the electronic environment of each nucleus. mdpi.com For instance, the protons on the pyrazole ring are expected to have distinct chemical shifts due to the electronic influence of the adjacent nitrogen atoms and the iodine substituent. The protons of the 2-methoxyethyl chain will also exhibit characteristic shifts based on their proximity to the pyrazole ring and the oxygen atom.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with good accuracy, aiding in the assignment of experimental spectra. jocpr.com The calculated IR spectrum of this compound would show characteristic peaks for the C-H stretching of the pyrazole ring and the alkyl chain, C-N stretching vibrations within the ring, and vibrations involving the C-I bond.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations can identify the energies of electronic transitions, providing information about the molecular orbitals involved. For this pyrazole derivative, transitions are expected to be of π → π* character within the aromatic ring.

A representative table of predicted spectroscopic data, based on typical results from DFT calculations on similar pyrazole derivatives, is presented below.

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Pyrazole H-3 | 7.5 - 7.8 |

| Pyrazole H-4 | 6.2 - 6.5 |

| N-CH₂ | 4.2 - 4.5 |

| O-CH₂ | 3.6 - 3.9 |

| O-CH₃ | 3.2 - 3.4 |

| ¹³C NMR (ppm) | |

| Pyrazole C-3 | 138 - 142 |

| Pyrazole C-4 | 105 - 110 |

| Pyrazole C-5 | 90 - 95 |

| N-CH₂ | 50 - 55 |

| O-CH₂ | 70 - 75 |

| O-CH₃ | 58 - 62 |

| Key IR Frequencies (cm⁻¹) | |

| C-H stretch (aromatic) | 3100 - 3150 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch | 1500 - 1550 |

| C-I stretch | 500 - 600 |

For pyrazoles that are unsubstituted at the nitrogen atoms, prototropic tautomerism is a key consideration. fu-berlin.denih.gov However, in this compound, the presence of the 2-methoxyethyl group at the N-1 position precludes this type of tautomerism. The molecule is "fixed" as the 1,5-disubstituted isomer.

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its participation in reactions such as nucleophilic substitution at the C-5 position or metal-catalyzed cross-coupling reactions. DFT calculations can be used to locate the transition state structures and calculate the activation energies for these processes. This information is critical for understanding the reactivity of the molecule and for designing synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis of the 2-Methoxyethyl Chain

While quantum chemical calculations provide static pictures of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of the 2-methoxyethyl chain. oup.com MD simulations model the movement of atoms over time by solving Newton's equations of motion.

By simulating the molecule in a solvent environment, MD can explore a wide range of conformations accessible at a given temperature. The resulting trajectory can be analyzed to determine the population of different rotamers and the rates of interconversion between them. For the 2-methoxyethyl group, these simulations can reveal the flexibility of the chain and its preferred orientations relative to the pyrazole ring. Such studies have shown that the gauche rotation around the O-C-C-O torsion can effectively lock the side chain in a conformation with minimal steric interference. oup.com

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding at the C-5 Position)nist.govchemicalbook.combigchem.eu

Non-covalent interactions play a crucial role in determining the solid-state structure and intermolecular recognition properties of molecules. nih.govmdpi.com In this compound, the iodine atom at the C-5 position is a key player in these interactions.

Advanced Research Applications in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

Pyrazole (B372694) derivatives are recognized as crucial building blocks in organic synthesis due to their versatile reactivity and the biological significance of the resulting compounds. scirp.orgresearchgate.netbeilstein-journals.orgnbinno.com The pyrazole scaffold is a key feature in numerous pharmaceuticals and agrochemicals. scirp.org The presence of multiple nitrogen atoms and the aromatic nature of the ring allow for a variety of chemical transformations, making them ideal starting materials for the synthesis of more complex molecular architectures. researchgate.net

Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Imidazo[1,2-b]pyrazoles)

The synthesis of fused heterocyclic systems is a significant area of research in medicinal chemistry. Pyrazole derivatives, particularly 5-aminopyrazoles, are common precursors for constructing these bicyclic structures.

Pyrazolo[1,5-a]pyrimidines: This class of compounds is often synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net The reaction typically involves the nucleophilic attack of the amino group of the pyrazole onto a carbonyl carbon, followed by cyclization to form the pyrimidine (B1678525) ring. nih.gov These compounds are of interest due to their potential as protein kinase inhibitors in cancer therapy. nih.govresearchgate.netnih.govekb.eg

Imidazo[1,2-b]pyrazoles: The synthesis of imidazo[1,2-b]pyrazoles can be achieved through multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govresearchgate.net This approach involves the reaction of an aminopyrazole with an aldehyde and an isocyanide to form the fused imidazole (B134444) ring. nih.govresearchgate.net These compounds are explored for their potential as non-classical isosteres of indole (B1671886) in drug design. rsc.org

Table 1: General Synthetic Routes to Fused Pyrazole Systems

| Fused System | Typical Precursors | Reaction Type |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-Dicarbonyl compounds | Condensation/Cyclization |

This table presents generalized synthetic strategies for the indicated fused systems, as specific examples involving 5-iodo-1-(2-methoxyethyl)-1H-pyrazole are not available.

Preparation of Polysubstituted Pyrazole Derivatives

The pyrazole ring can be functionalized at various positions to create a diverse library of polysubstituted derivatives. nih.govresearchgate.netbeilstein-journals.orgnih.gov Methods such as direct C-H functionalization, halogenation followed by cross-coupling reactions, and multicomponent strategies are employed to introduce different substituents onto the pyrazole core. beilstein-journals.org These modifications are crucial for tuning the electronic properties and biological activities of the molecules. nih.govnih.gov The iodo-group, such as the one in this compound, is generally a versatile handle for introducing various functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), although specific examples for this compound are not documented.

Coordination Chemistry Ligands

Pyrazole-containing molecules are widely used as ligands in coordination chemistry due to the ability of the nitrogen atoms to coordinate with a variety of metal ions. researchgate.net The resulting metal complexes have diverse applications, including catalysis, materials science, and bioinorganic chemistry. researchgate.neteiu.eduajgreenchem.com

Design and Synthesis of Metal Complexes with this compound as Ligand

The design and synthesis of metal complexes with pyrazole-based ligands involve reacting the pyrazole derivative with a suitable metal salt. researchgate.netnih.gov The nature of the substituents on the pyrazole ring can influence the electronic and steric properties of the ligand, which in turn affects the geometry and stability of the resulting metal complex. While no specific metal complexes of this compound are reported, the general methodology would involve standard coordination chemistry techniques.

Investigation of Coordination Modes and Supramolecular Architectures

Pyrazole ligands can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear, binuclear, or polynuclear complexes and coordination polymers. nih.govresearchgate.net The specific coordination mode depends on the ligand's structure, the metal ion, and the reaction conditions. These complexes can further self-assemble through non-covalent interactions like hydrogen bonding and π-π stacking to form complex supramolecular architectures. nih.gov

Catalytic Applications of Derived Metal Complexes

Metal complexes containing pyrazole-based ligands have shown significant catalytic activity in various organic transformations. eiu.eduajgreenchem.comnih.govresearchgate.netuj.ac.za These include oxidation reactions, polymerization, and carbon-carbon bond-forming reactions. eiu.edunih.govuj.ac.za The catalytic performance is often tuned by modifying the ligand structure to alter the electronic and steric environment of the metal center. uj.ac.za Although no catalytic applications for complexes of this compound have been described, this remains a potential area for future investigation.

Table 2: Potential Research Areas for Pyrazole Derivatives

| Area | Description |

|---|---|

| Catalysis | Development of new catalysts for organic synthesis, such as oxidation and polymerization reactions. nih.govresearchgate.netuj.ac.za |

| Medicinal Chemistry | Design and synthesis of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds. nih.govresearchgate.netekb.eg |

| Materials Science | Creation of new materials with specific electronic or photophysical properties, such as coordination polymers. |

This table highlights general research applications for pyrazole-based compounds.

Precursors for Radiolabeling and Imaging Probe Development (Focus on Iodine Chemistry)

The development of targeted imaging probes is a cornerstone of modern diagnostic medicine and preclinical research. The incorporation of a radioactive isotope into a biologically active molecule allows for non-invasive visualization of physiological and pathological processes. The iodine atom in this compound makes it a theoretical precursor for the synthesis of radioiodinated imaging agents.

Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-125, are integral to single-photon emission computed tomography (SPECT) and positron emission tomography (PET). nih.govnih.gov The carbon-iodine bond on the pyrazole ring of this compound could potentially be substituted with a radioactive iodine isotope through various radioiodination techniques. nih.gov These methods often involve electrophilic or nucleophilic substitution reactions, where the stable iodine atom is replaced by its radioactive counterpart. nih.gov

Pyrazole derivatives are recognized as valuable scaffolds in the design of radiotracers for PET imaging, particularly with isotopes like Fluorine-18. nih.gov While research has heavily focused on fluorinated pyrazoles, the principles of designing targeting ligands can be extended to iodinated analogues. The development of a successful imaging probe hinges on the ability of the core molecule to bind to a specific biological target, such as a receptor or an enzyme. The methoxyethyl group on the pyrazole nitrogen of the title compound could be modified to incorporate functionalities that enhance target specificity and pharmacokinetic properties.

The general process for developing an imaging probe from a precursor like this compound would involve:

Synthesis of a Stannylated or Boronylated Precursor: The iodo-group can be converted to a more reactive precursor, such as a trialkylstannyl or boronic ester derivative, which facilitates radioiodination.

Radioiodination: The precursor is then reacted with a radioactive iodine source (e.g., Na[¹²⁵I]) in the presence of an oxidizing agent to yield the desired radiolabeled probe. mdpi.com

Purification and Characterization: The radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity.

While no specific studies detailing the radiolabeling of this compound have been identified, the established methodologies for radioiodinating aromatic and heterocyclic compounds provide a clear pathway for its potential use in this domain. nih.gov

Applications in Materials Science

The unique electronic and structural characteristics of pyrazole derivatives, particularly when functionalized with heavy atoms like iodine, open avenues for their application in materials science.

Optical Properties: The photophysical properties of organic molecules are of great interest for applications in devices such as organic light-emitting diodes (OLEDs) and sensors. mdpi.comresearchgate.net Pyrazole-containing polymers and small molecules have been investigated for their fluorescence and optical activities. researchgate.net The introduction of a heavy iodine atom can influence the photophysical properties of a molecule through the heavy-atom effect, which can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is particularly relevant for applications in photodynamic therapy and phosphorescent OLEDs.

While the specific optical properties of this compound are not reported, studies on other pyrazole derivatives provide insights. For instance, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been shown to exhibit high light absorbance and electroluminescent properties, making them suitable for OLED applications. mdpi.com The UV-Vis absorption spectra of pyrazole itself shows a strong absorption band between 200–240 nm, attributed to π–π* electronic transitions. nist.gov The substitution pattern on the pyrazole ring, including the iodo and methoxyethyl groups, would be expected to modulate these properties.

Polymer Chemistry: Halogenated organic compounds can serve as monomers or building blocks in polymerization reactions. The iodine atom in this compound can act as a leaving group in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful tools for the synthesis of conjugated polymers. These polymers are of interest for their potential applications in organic electronics.

Furthermore, pyrazole-containing porous organic polymers have been synthesized and shown to have excellent iodine capture capabilities, which is relevant for environmental remediation. rsc.org While this application involves the uptake of iodine rather than using an iodinated monomer, it highlights the affinity of the pyrazole moiety for iodine.

UV Stabilizers: Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process that can be mitigated by the addition of UV stabilizers. specialchem.com These additives function by absorbing UV radiation and dissipating the energy as heat, thereby protecting the polymer matrix from photodegradation. mdpi.com Compounds with highly conjugated systems and the ability to undergo efficient energy dissipation are often effective UV absorbers. Nitrogen-containing heterocyclic compounds, due to their robust hydrogen bonding and conjugated structures, have been investigated for their UV absorption properties. nih.gov

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of complex molecules like 5-iodo-1-(2-methoxyethyl)-1H-pyrazole is the reliance on traditional methods that may not be environmentally benign or efficient. The principles of green chemistry and atom economy are central to future synthetic strategies.

Key Research Thrusts:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com This approach is inherently atom-economical, reduces waste by minimizing intermediate purification steps, and saves time and energy. mdpi.com Future work could focus on designing a one-pot, three-component synthesis for this compound, potentially from a suitable hydrazine (B178648), a 1,3-dicarbonyl equivalent, and an iodinating agent.

Catalyst Innovation: The development of novel catalysts is crucial. For instance, magnetic nanoparticle-based catalysts offer the advantage of easy separation and reusability, aligning with green chemistry principles. mdpi.com Research into recyclable catalysts for pyrazole (B372694) synthesis could significantly reduce waste and cost.

Solvent-Free and Alternative Solvent Conditions: Traditional organic solvents are often volatile and hazardous. Research into solvent-free reaction conditions, such as grinding techniques, has shown promise for the synthesis of related pyrazoline derivatives. researchgate.net Another green approach involves using alternative solvents like water or ionic liquids, which can enhance reaction rates and simplify product isolation. mdpi.com

Interactive Table: Comparison of Synthetic Methodologies for Pyrazoles

| Feature | Traditional Synthesis | Sustainable/Atom-Economical Synthesis |

| Number of Steps | Often multi-step with isolation of intermediates | Frequently one-pot or fewer steps mdpi.com |

| Atom Economy | Can be low due to stoichiometric reagents and byproducts | High, as most atoms from reactants are incorporated into the final product organic-chemistry.org |

| Solvent Use | Typically reliant on volatile organic solvents | Employs green solvents (water, ionic liquids) or solvent-free conditions researchgate.netmdpi.com |

| Waste Generation | Higher due to multiple workups and purification steps | Minimized through fewer steps and recyclable catalysts mdpi.com |

| Energy Consumption | Often requires prolonged heating | Can proceed under milder conditions or with alternative energy sources (e.g., microwaves) researchgate.net |

Exploration of Novel Reactivity Pathways for Diversification

The iodine atom at the 5-position of the pyrazole ring is a key functional handle for further molecular diversification. Future research will undoubtedly focus on leveraging this feature to create a library of novel derivatives.

Areas for Exploration:

Cross-Coupling Reactions: The iodo group is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups at the C5 position, creating structurally diverse analogs.

C-H Functionalization: Direct C-H activation has emerged as a powerful and atom-economical tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov While the iodo-substituent is typically used in cross-coupling, exploring direct C-H functionalization at other positions of the pyrazole ring, while the iodo group is masked or remains intact, could provide alternative pathways to complex derivatives.

Hypervalent Iodine Chemistry: Hypervalent iodine reagents can be used to mediate unique transformations. For instance, research has shown that PhICl2 can mediate the thiocyanation and selenocyanation of pyrazole rings at the C4 position. beilstein-journals.org Exploring similar hypervalent iodine-mediated reactions for this compound could lead to the introduction of novel functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant technological advancement in chemical manufacturing. researchgate.net These technologies offer enhanced safety, scalability, and process control, making them highly suitable for the synthesis of pyrazole derivatives. nih.govnih.govgalchimia.com

Advantages and Future Applications:

Enhanced Safety and Control: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by confining them to small volumes within a reactor coil. nih.gov Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purities. researchgate.netnih.gov

Rapid Optimization and Library Synthesis: Automated platforms can perform numerous reactions in parallel, dramatically accelerating the optimization of reaction conditions and the generation of compound libraries for screening purposes. acs.orgwhiterose.ac.ukrsc.org This is particularly valuable in drug discovery, where rapid access to diverse analogs is crucial. nih.gov

Telescoped and Multi-Step Synthesis: Flow reactors can be connected in sequence to perform multi-step syntheses without isolating intermediates, a process known as "telescoping". nih.gov A future goal would be to develop a fully automated, telescoped flow synthesis of this compound and its derivatives, starting from simple precursors. rsc.org

Interactive Table: Flow Chemistry vs. Batch Synthesis for Pyrazoles

| Parameter | Batch Synthesis | Flow Chemistry |

| Scalability | Challenging; often requires re-optimization | Straightforward; achieved by running the system for a longer time nih.gov |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent; rapid heating and cooling |

| Mass Transfer | Can be inefficient, especially in heterogeneous mixtures | Highly efficient due to small channel dimensions nih.gov |

| Safety | Higher risk with hazardous reagents or exothermic reactions | Inherently safer due to small reaction volumes nih.gov |

| Reproducibility | Can vary between batches | High, due to precise process control galchimia.com |

| Process Integration | Difficult to integrate synthesis and purification | Easily integrated with in-line purification and analysis galchimia.com |

Advanced Computational Methodologies for Predictive Design of Derivatives and Transformations

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties, design novel compounds, and elucidate reaction mechanisms. eurasianjournals.com

Applications in Pyrazole Research:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activity. These models help in designing new compounds with potentially enhanced potency. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme or receptor). Docking studies can guide the design of derivatives of this compound to optimize interactions with a specific target. ijpbs.commdpi.com

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net This can be used to predict the most likely sites for electrophilic or nucleophilic attack, understand the mechanism of a synthetic transformation, and rationalize experimental observations.

Machine Learning and AI: The integration of machine learning algorithms with large chemical datasets is an emerging frontier. These technologies can accelerate the discovery of new pyrazole derivatives by predicting their properties and synthetic accessibility, moving towards a more data-driven approach to molecular design. eurasianjournals.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-iodo-1-(2-methoxyethyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with the alkylation of 1H-pyrazole using 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxyethyl group at the N1 position .

- Step 2 : Perform iodination at the C5 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

- Optimization : Control temperature (typically 60–80°C), inert atmosphere (N₂/Ar), and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps). Monitor purity via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxyethyl proton signals at δ 3.4–3.6 ppm, iodine’s deshielding effect on adjacent carbons) .

- FTIR : Identify functional groups (C-I stretch ~500 cm⁻¹, C-O-C stretch ~1100 cm⁻¹) .

- Elemental Analysis : Verify stoichiometry (C, H, N) and iodine content .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The C5 iodine acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Sonogashira). Use Pd(PPh₃)₄ (5 mol%) and ligands like XPhos in THF/EtOH at 80°C .

- Note : Steric hindrance from the methoxyethyl group may require longer reaction times or elevated temperatures .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?

- Methodological Answer :

- Comparative Structural Analysis : Use X-ray crystallography or NOESY NMR to confirm regiochemistry and rule out isomer interference .

- Purity Validation : Employ HPLC-MS to detect trace impurities (e.g., deiodinated byproducts) that may skew bioactivity results .

- In Silico Modeling : Compare docking scores (e.g., AutoDock Vina) to assess binding affinity variations across protein targets .

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to compute:

- Electron density maps to identify nucleophilic/electrophilic sites (e.g., iodine’s σ-hole for halogen bonding) .

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior .

- Solvent Effects : Include PCM models to simulate reaction environments (e.g., DMSO vs. toluene) .

Q. What experimental approaches are recommended for investigating tautomerism or regioselectivity in pyrazole derivatives?

- Methodological Answer :

- Dynamic NMR : Monitor proton exchange in DMSO-d₆ at variable temperatures to detect tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole) .

- X-Ray Crystallography : Resolve crystal packing to confirm dominant tautomeric forms .

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., H/D substitution) to elucidate regioselective pathways .

Q. What are the key considerations when designing palladium-catalyzed cross-coupling reactions using this compound?

- Methodological Answer :

- Catalyst-Ligand Systems : Optimize Pd(OAc)₂ with bulky ligands (e.g., SPhos) to mitigate steric effects from the methoxyethyl group .

- Base Selection : Use Cs₂CO₃ for deprotonation in polar aprotic solvents (e.g., DMF) .

- Substrate Scope : Test aryl/alkynyl partners with varying electronic profiles (e.g., electron-deficient boronic acids for enhanced coupling efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.